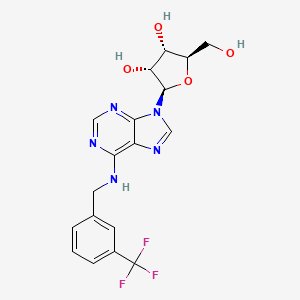
Antiviral agent 24
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Antiviral Agent 24 is a synthetic compound known for its broad-spectrum antiviral properties. It has shown efficacy against a variety of viruses, including severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2), making it a valuable candidate in the fight against viral infections . The compound is characterized by its unique chemical structure, which allows it to interact with viral proteins and inhibit their replication.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Antiviral Agent 24 typically involves a multi-step process. . This reaction is catalyzed by copper and proceeds under mild conditions, yielding high purity products with minimal side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring consistent product quality. The use of automated systems also enhances the efficiency and safety of the production process.
化学反応の分析
Types of Reactions: Antiviral Agent 24 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride can convert this compound into its reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Nucleophiles such as halides or amines in polar solvents.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct antiviral properties.
科学的研究の応用
Antiviral Agent 24 has a wide range of applications in scientific research:
Chemistry: It is used as a model compound in the study of antiviral mechanisms and the development of new antiviral agents.
Biology: The compound is employed in virology research to understand viral replication and inhibition.
Medicine: this compound is being investigated for its potential use in antiviral therapies, particularly against emerging viral infections.
Industry: The compound is utilized in the development of antiviral coatings and materials for medical devices and personal protective equipment.
作用機序
The mechanism of action of Antiviral Agent 24 involves its interaction with viral proteins, particularly the viral polymerase . By binding to the active site of the polymerase, the compound inhibits the replication of viral RNA or DNA, effectively halting the viral life cycle. This action is highly selective, targeting only viral enzymes without affecting host cellular machinery.
類似化合物との比較
Isatin Derivatives: These compounds also exhibit broad-spectrum antiviral activity and share a similar mechanism of action.
Benzothiazoles: Known for their antiviral properties, benzothiazoles are structurally distinct but functionally similar to Antiviral Agent 24.
N-Heterocycles: These compounds are widely studied for their antiviral potential and have mechanisms of action comparable to this compound.
Uniqueness: this compound stands out due to its high efficacy against a broad range of viruses and its ability to be synthesized using efficient and scalable methods. Its unique chemical structure allows for versatile modifications, enhancing its antiviral properties and making it a valuable tool in antiviral research and development.
特性
分子式 |
C18H18F3N5O4 |
|---|---|
分子量 |
425.4 g/mol |
IUPAC名 |
(2R,3S,4R,5R)-2-(hydroxymethyl)-5-[6-[[3-(trifluoromethyl)phenyl]methylamino]purin-9-yl]oxolane-3,4-diol |
InChI |
InChI=1S/C18H18F3N5O4/c19-18(20,21)10-3-1-2-9(4-10)5-22-15-12-16(24-7-23-15)26(8-25-12)17-14(29)13(28)11(6-27)30-17/h1-4,7-8,11,13-14,17,27-29H,5-6H2,(H,22,23,24)/t11-,13-,14-,17-/m1/s1 |
InChIキー |
SDQKDCSBWUSBDO-LSCFUAHRSA-N |
異性体SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CNC2=C3C(=NC=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O |
正規SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CNC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[[5-[3,4-dibutyl-5-[5-(2,2-dicyanoethenyl)thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]methylidene]propanedinitrile](/img/structure/B14087195.png)

![4-{(1Z)-1-[2-({4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}acetyl)hydrazinylidene]ethyl}phenyl acetate](/img/structure/B14087204.png)


![4-[(E)-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)diazenyl]-N,N-dipropylaniline](/img/structure/B14087221.png)
![2-[2-Bromo-6-nitro-4-(trifluoromethoxy)phenoxy]-1,3-difluoro-5-(trifluoromethyl)benzene](/img/structure/B14087231.png)

![1-(3,4-Dimethoxyphenyl)-2-(6-fluoro-1,3-benzothiazol-2-yl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14087244.png)
![2-(6-Ethoxy-1,3-benzothiazol-2-yl)-1-(3-fluorophenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14087245.png)


![4-[2,3-Dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-1-(6-methoxy-1,3-benzothiazol-2-yl)-5-[3-(3-methylbutoxy)phenyl]pyrrolidine-2,3-dione](/img/structure/B14087263.png)

